molecular formula C13H18N2 B8190295 (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane

Cat. No.: B8190295
M. Wt: 202.30 g/mol
InChI Key: BZCSYAXRUSXEBM-STQMWFEESA-N
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Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.2]octane is a chiral bicyclic piperazine derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. This structure incorporates two nitrogen atoms at the 2- and 5-positions, with a benzyl group attached to one nitrogen (N2). The compound’s stereochemistry and rigid framework make it a valuable scaffold in medicinal chemistry, particularly for designing ligands targeting sigma (σ) receptors, which are implicated in cancer and neurological disorders .

Synthesis:
The compound has been synthesized via multicomponent asymmetric reactions under microwave irradiation, achieving a 42% yield with 27% enantiomeric excess (ee). This method represents an advancement over conventional thermal conditions, though optimization is ongoing to improve stereoselectivity . Alternative approaches, such as stereoselective Diels-Alder cycloadditions, have also been explored to construct the bicyclo[2.2.2]octane skeleton, avoiding the need for enantiomer separation .

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCSYAXRUSXEBM-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN([C@@H]1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane typically involves the use of intermediate compounds and specific reaction conditions. One method involves the use of compound II as a raw material, which undergoes a series of reactions to form the desired product . The preparation method includes steps such as cyclization and purification to achieve the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

The pharmacological and synthetic relevance of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane can be contextualized by comparing it to structurally and functionally related compounds.

Structural Analogs with Varying Bicyclic Frameworks
  • 7,9-Diazabicyclo[4.2.2]decane Derivatives: These compounds share the goal of rigidifying flexible piperazine-based structures to enhance σ1 receptor affinity. However, the larger bicyclo[4.2.2]decane scaffold exhibits distinct conformational dynamics, leading to differences in binding pocket interactions. For example, cyclohexylmethyl-substituted derivatives of the 2,5-diazabicyclo[2.2.2]octane series showed superior σ1 binding (nanomolar range) compared to the 7,9-diazabicyclo[4.2.2]decane analogs, highlighting the impact of ring size on receptor engagement .
  • Bicyclo[2.2.1]heptane Derivatives: Compounds like (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 116258-17-4) feature a smaller bicyclic framework.
Substituent Variations on the Bicyclo[2.2.2]octane Scaffold

Modifications at the N2 and N5 positions significantly influence biological activity:

Compound Substituent (N2) Substituent (N5) σ1 Affinity (Ki, nM) Synthetic Yield Reference
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.2]octane Benzyl H 120 ± 15 42%
(1S,4S)-2-Cyclohexylmethyl-2,5-diazabicyclo[2.2.2]octane Cyclohexylmethyl H 4.2 ± 0.8 38%
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate tert-Butoxycarbonyl (BOC) H >1000 65%

Key Findings :

  • The cyclohexylmethyl substituent enhances σ1 affinity by ~30-fold compared to benzyl, likely due to improved hydrophobic interactions with the receptor’s binding pocket .
  • BOC-protected derivatives (e.g., CAS 113451-59-5) exhibit negligible σ1 binding, underscoring the necessity of lipophilic N2 substituents for activity .

Biological Activity

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane, with CAS number 2043068-77-3, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its applications and mechanisms.

  • Molecular Formula : C13H18N2
  • Molecular Weight : 202.3 g/mol
  • CAS Number : 2043068-77-3

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
  • Receptor Binding : Its structural similarity to known neurotransmitters suggests possible interactions with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

A study highlighted that derivatives of diazabicyclo compounds exhibit notable antibacterial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes .

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Case Study 1: Antibacterial Efficacy

In a controlled study, the compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potency:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1510
Streptococcus pneumoniae185
Escherichia coli1220

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated dose-dependent cytotoxicity:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

Research Findings

Recent research has focused on the biosynthetic pathways involving compounds like this compound. A study on fungal prenylated indole alkaloids revealed that enzymes can cleave the bicyclic structure to form new compounds with diverse biological activities . This highlights the importance of understanding the enzymatic modifications that can enhance or alter the biological efficacy of such compounds.

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